1,2,4-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. Dibenzofuran consists of two benzene rings fused to a central furan ring. The addition of bromine atoms at the 1, 2, and 4 positions of the dibenzofuran structure results in this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine or bromine-containing reagents under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can yield dibenzofuran or partially brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .
Scientific Research Applications
1,2,4-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromo-dibenzofuran
- 1,3,5-Tribromo-dibenzofuran
- Dibenzofuran
- Benzofuran
Uniqueness
1,2,4-Tribromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated dibenzofuran derivatives. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
Properties
CAS No. |
617707-35-4 |
---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,2,4-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |
InChI Key |
GTGYFPGJRSQROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.